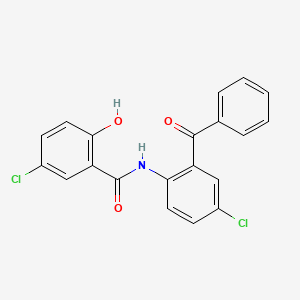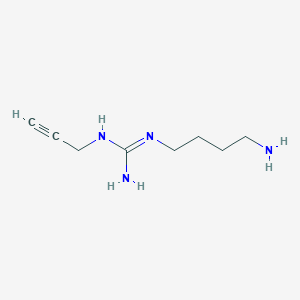
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is a synthetic organic compound that features both an aminobutyl group and a prop-2-ynyl group attached to a guanidine core. Guanidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine typically involves the reaction of a guanidine derivative with appropriate aminobutyl and prop-2-ynyl precursors. One possible synthetic route could be:
Step 1: Preparation of 4-aminobutylamine by the reduction of 4-nitrobutylamine.
Step 2: Reaction of 4-aminobutylamine with cyanamide to form 1-(4-aminobutyl)guanidine.
Step 3: Alkylation of 1-(4-aminobutyl)guanidine with propargyl bromide to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine core can be reduced to form amines.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted guanidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-ynyl group can form covalent bonds with nucleophilic sites, while the guanidine core can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminobutyl)guanidine: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
1-(Prop-2-ynyl)guanidine: Lacks the aminobutyl group, which may influence its solubility and interaction with biological targets.
1-(4-Aminobutyl)-3-methylguanidine: Contains a methyl group instead of a prop-2-ynyl group, which may alter its chemical properties and applications.
Uniqueness
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is unique due to the presence of both aminobutyl and prop-2-ynyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Propriétés
Numéro CAS |
623580-10-9 |
|---|---|
Formule moléculaire |
C8H16N4 |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
2-(4-aminobutyl)-1-prop-2-ynylguanidine |
InChI |
InChI=1S/C8H16N4/c1-2-6-11-8(10)12-7-4-3-5-9/h1H,3-7,9H2,(H3,10,11,12) |
Clé InChI |
AQGUAGNTKCUCHX-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=NCCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
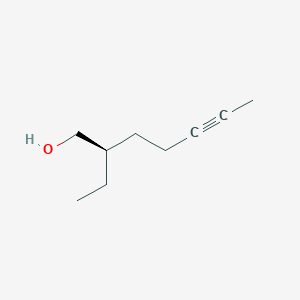
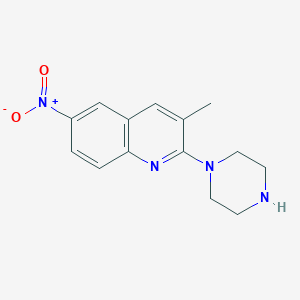
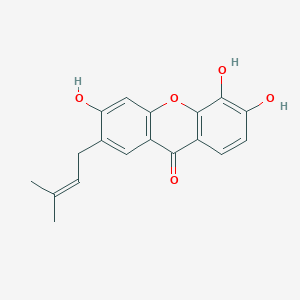
![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)
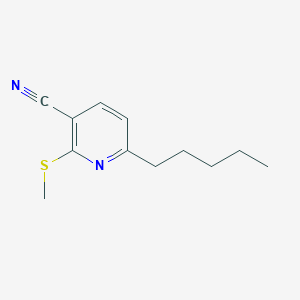
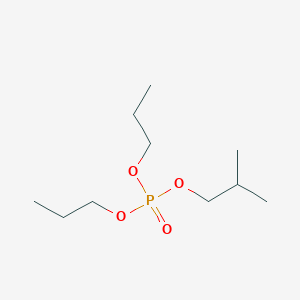
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
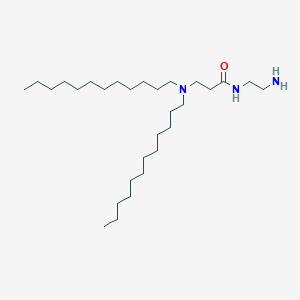
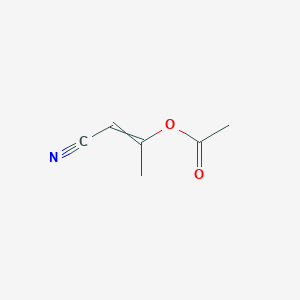
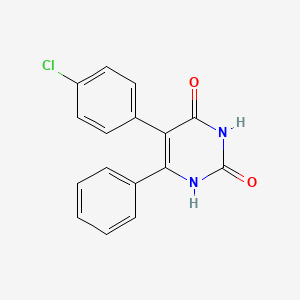
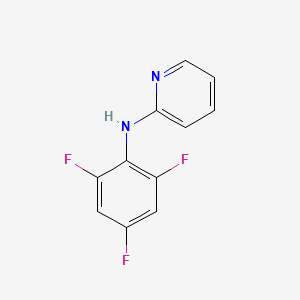
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
